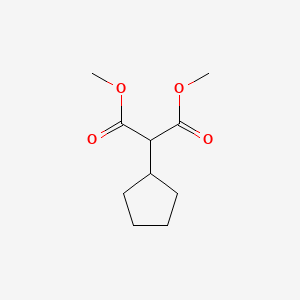

Dimethyl Cyclopentylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCNEJJMJHDVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564472 | |

| Record name | Dimethyl cyclopentylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82491-60-9 | |

| Record name | Dimethyl cyclopentylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Cyclopentylmalonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Physicochemical Properties

Dimethyl cyclopentylmalonate, also known as dimethyl 2-cyclopentylpropanedioate, is a diester with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] Its unique structure, featuring a cyclopentyl ring attached to a malonic ester moiety, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82491-60-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 240.9 °C at 760 mmHg | |

| Density | 1.09 g/cm³ | |

| Refractive Index | 1.448 - 1.451 |

Synthesis of this compound: The Malonic Ester Synthesis

The primary route for synthesizing this compound is the malonic ester synthesis. This classic and reliable method involves the alkylation of dimethyl malonate with a suitable cyclopentyl electrophile, typically cyclopentyl bromide. The underlying principle is the remarkable acidity of the α-protons of the malonic ester, which can be readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide.

Reaction Mechanism

The synthesis proceeds through two key steps:

-

Enolate Formation: A base, such as sodium methoxide (NaOMe), is used to abstract an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. The choice of methoxide as the base is crucial to prevent transesterification side reactions.

-

Nucleophilic Substitution (Sɴ2): The resulting enolate anion attacks the cyclopentyl bromide in a bimolecular nucleophilic substitution (Sɴ2) reaction, forming a new carbon-carbon bond and yielding this compound.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Diethyl Cyclopentylmalonate Synthesis)

This protocol is adapted from the well-established synthesis of diethyl cyclopentylmalonate and can be reliably applied to the synthesis of the dimethyl ester with minor adjustments.[3]

Materials:

-

Dimethyl malonate

-

Sodium metal

-

Absolute methanol

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve sodium metal in absolute methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken.

-

Enolate Formation: Once the sodium has completely dissolved to form sodium methoxide, cool the solution to room temperature. Add dimethyl malonate dropwise to the stirred solution.

-

Alkylation: After the addition of dimethyl malonate is complete, add cyclopentyl bromide dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Distillation: Purify the crude this compound by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule:

-

Methoxide Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.

-

Malonate α-Proton (-CH(CO₂Me)₂): A doublet of doublets or a multiplet around 3.3-3.5 ppm, integrating to 1 proton.

-

Cyclopentyl Protons: A series of multiplets in the upfield region (approximately 1.2-2.2 ppm), integrating to a total of 9 protons. The methine proton of the cyclopentyl ring attached to the malonate group will be the most downfield of these.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton:

-

Carbonyl Carbons (C=O): Two signals in the downfield region, around 168-172 ppm.

-

Methoxide Carbons (-OCH₃): A signal around 52 ppm.

-

Malonate α-Carbon (-CH(CO₂Me)₂): A signal around 50-55 ppm.

-

Cyclopentyl Carbons: Several signals in the aliphatic region, typically between 25-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃, M-31), a carbomethoxy group (-CO₂CH₃, M-59), and cleavage of the cyclopentyl ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily centered around the two ester functional groups and the remaining α-hydrogen. These features allow for a range of subsequent transformations, making it a valuable synthetic intermediate.

Hydrolysis and Decarboxylation

One of the most important reactions of malonic esters is their hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation upon heating. This sequence provides a straightforward route to substituted acetic acids.

Diagram 2: Hydrolysis and Decarboxylation of this compound

Caption: Conversion of this compound to cyclopentylacetic acid.

Protocol for Hydrolysis and Decarboxylation:

-

Hydrolysis: The this compound is refluxed with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH). Basic hydrolysis (saponification) is often preferred for its efficiency. If a base is used, the resulting dicarboxylate salt is subsequently acidified to yield cyclopentylmalonic acid.

-

Decarboxylation: The isolated cyclopentylmalonic acid is heated, typically at temperatures above 150 °C. This induces the loss of one of the carboxyl groups as carbon dioxide, yielding cyclopentylacetic acid.

Applications in Drug Development and Medicinal Chemistry

The cyclopentyl moiety is a common structural motif in a number of biologically active molecules. Its incorporation can enhance lipophilicity and influence the conformational properties of a drug molecule, potentially leading to improved binding affinity and pharmacokinetic profiles. Cyclopentylmalonic acid and its derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds.

Synthesis of Barbiturates

Barbiturates are a class of central nervous system depressants that have been widely used as sedatives, hypnotics, and anticonvulsants. The core structure of barbiturates is formed by the condensation of a disubstituted malonic ester with urea. While phenobarbital is synthesized from ethylphenylmalonate, the same synthetic strategy can be employed using this compound to produce 5-cyclopentylbarbituric acid, a precursor to cyclopentyl-substituted barbiturates.[3]

Diagram 3: Synthesis of 5-Cyclopentylbarbituric Acid

Caption: Condensation reaction to form the barbiturate ring system.

Precursor to Other Bioactive Molecules

Cyclopentylacetic acid, readily prepared from this compound, is a valuable precursor for a variety of other molecules. The carboxylic acid functionality can be converted into amides, esters, and other functional groups, allowing for the synthesis of a diverse range of compounds for biological screening. The cyclopentyl group itself is found in various therapeutic agents, highlighting the importance of intermediates like this compound in medicinal chemistry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation via the malonic ester synthesis and its versatile reactivity make it an important building block for the construction of more complex molecules, including pharmaceutically relevant compounds such as barbiturates. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.

References

Spectroscopic Characterization of Dimethyl Cyclopentylmalonate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for dimethyl cyclopentylmalonate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this molecule. This document will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures. Furthermore, it outlines robust experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

This compound is a diester with a cyclopentyl substituent at the α-carbon. The presence of two ester functional groups and a cyclopentyl ring gives rise to a distinct set of spectroscopic signatures. A key feature to note in the spectra of dialkylated malonates, such as this one, is the absence of the acidic methine proton typically found on the central α-carbon of mono-alkylated malonates[1]. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and MS data in detail.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring, the methoxy groups of the esters, and the single proton at the α-carbon.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 6H | -OCH₃ |

| ~3.3-3.5 | t | 1H | α-CH |

| ~1.4-1.8 | m | 9H | Cyclopentyl-H |

Interpretation and Rationale:

-

-OCH₃ Protons: The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet at approximately 3.7 ppm. This is a characteristic chemical shift for protons of a methyl ester.

-

α-CH Proton: The single proton on the α-carbon, being adjacent to the electron-withdrawing carbonyl groups and the cyclopentyl group, is expected to resonate as a triplet in the region of 3.3-3.5 ppm[1]. The triplet multiplicity arises from coupling to the two adjacent methylene protons of the cyclopentyl ring.

-

Cyclopentyl Protons: The protons on the cyclopentyl ring will exhibit complex multiplets in the aliphatic region, typically between 1.4 and 1.8 ppm. The overlapping signals are due to the similar chemical environments and spin-spin coupling between the non-equivalent protons of the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~55 | α-C |

| ~52 | -OCH₃ |

| ~30-35 | Cyclopentyl-CH₂ |

| ~25 | Cyclopentyl-CH₂ |

Interpretation and Rationale:

-

Carbonyl Carbons: The two equivalent ester carbonyl carbons are expected to appear as a single resonance at around 170 ppm, which is a typical chemical shift for ester carbonyls.

-

α-Carbon: The α-carbon, bonded to the cyclopentyl group and two carbonyls, is expected to have a chemical shift of approximately 55 ppm.

-

-OCH₃ Carbons: The two equivalent methyl carbons of the ester groups will likely show a signal around 52 ppm.

-

Cyclopentyl Carbons: The carbon atoms of the cyclopentyl ring are expected to produce signals in the aliphatic region. Due to the symmetry of the cyclopentyl group when attached to the malonate, we can expect to see two or three distinct signals for the five carbons, typically between 25 and 35 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the ester carbonyl groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1750-1730 | Strong | C=O stretch (ester) |

| ~1250-1100 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

-

C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the cyclopentyl and methyl groups.

-

C=O Stretching: A very strong and sharp absorption band is expected in the region of 1750-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional groups[1]. Malonate esters often show two distinct C=O stretching bands in this region due to symmetric and antisymmetric coupling of the two carbonyl vibrations[1].

-

C-O Stretching: The C-O stretching vibrations of the ester groups will likely appear as strong bands in the 1250-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common technique.

Expected MS Data:

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 169 | [M - OCH₃]⁺ |

| 141 | [M - COOCH₃]⁺ |

| 131 | [M - C₅H₉]⁺ (loss of cyclopentyl) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 200, corresponding to the molecular weight of this compound (C₁₀H₁₆O₄).

-

Fragmentation Pattern: A characteristic fragmentation pattern for malonate esters involves the loss of the alkoxy group or the entire ester group[3].

-

Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z 169.

-

Loss of a methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z 141.

-

Cleavage of the bond between the α-carbon and the cyclopentyl ring could result in the loss of a cyclopentyl radical (•C₅H₉), giving a fragment at m/z 131.

-

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as its deuterium signal does not interfere with the analyte's proton signals[4].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[2].

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop on a salt plate, allowing the solvent to evaporate.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for a volatile compound like this compound to induce fragmentation and provide structural information.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a detailed prediction of the expected spectral data based on the known properties of malonate esters and cyclopentane derivatives. By following the outlined experimental protocols, researchers can obtain high-quality data for the unambiguous identification and structural elucidation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Dimethyl Cyclopentylmalonate: A Strategic Precursor in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethyl cyclopentylmalonate (CAS No. 82491-60-9) has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity and the stereochemical complexity it can introduce. This guide provides an in-depth exploration of this compound, from its synthesis and purification to its strategic application as a precursor in the synthesis of high-value molecules, including pharmaceuticals and fragrances. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and offer insights into the practical considerations that are crucial for success in a laboratory setting. This document is intended to be a comprehensive resource for researchers and professionals in the field of organic chemistry and drug development, enabling them to effectively harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the malonic ester synthesis is a cornerstone for the formation of carbon-carbon bonds. This compound, a disubstituted malonate ester, represents a specialized and highly valuable iteration of this classic synthetic tool. Its structure, featuring a cyclopentyl ring attached to the alpha-carbon of dimethyl malonate, offers a unique combination of steric and electronic properties that can be exploited to construct complex molecular architectures.

The cyclopentyl moiety is a common structural motif in a wide array of biologically active compounds. Its incorporation can significantly influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, all of which are critical parameters in drug design. Consequently, this compound serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including sedative-hypnotic agents like barbiturates.[1] Beyond the pharmaceutical realm, this compound is also instrumental in the fragrance industry, notably in the synthesis of methyl dihydrojasmonate, a widely used jasmine-scented compound.[2]

This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the practical aspects and theoretical principles that govern its reactivity.

Synthesis and Purification of this compound

The preparation of this compound can be approached through two primary synthetic strategies: the alkylation of dimethyl malonate and the Michael addition to a cyclopentenone derivative. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Alkylation of Dimethyl Malonate

This classical approach involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes a substitution reaction with a cyclopentyl electrophile.[3]

Mechanism:

The reaction proceeds via an S(_N)2 mechanism. A strong base, such as sodium methoxide or sodium hydride, is used to abstract an acidic α-proton from dimethyl malonate, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic cyclopentyl source, typically cyclopentyl bromide or cyclopentyl tosylate.

Experimental Protocol: Synthesis of this compound via Alkylation

-

Materials:

-

Dimethyl malonate

-

Cyclopentyl bromide

-

Sodium methoxide (or sodium metal and anhydrous methanol)

-

Anhydrous methanol (or another suitable anhydrous solvent like DMF or DMSO)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol to generate sodium methoxide in situ.

-

To the cooled sodium methoxide solution, add dimethyl malonate dropwise with stirring.

-

After the addition is complete, add cyclopentyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Quench the reaction mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Synthesis via Michael Addition

An alternative route, particularly relevant for the synthesis of precursors to methyl dihydrojasmonate, is the Michael (1,4-conjugate) addition of dimethyl malonate to an α,β-unsaturated cyclopentenone derivative.[4]

Mechanism:

In the presence of a base, dimethyl malonate forms an enolate which then adds to the β-carbon of the α,β-unsaturated ketone. This reaction creates a new carbon-carbon bond and generates an enolate intermediate, which is subsequently protonated during workup.

Experimental Protocol: Synthesis of Dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate [4]

-

Materials:

-

2-pentyl-2-cyclopentenone

-

Dimethyl malonate

-

Base catalyst (e.g., sodium methoxide, or a transition metal complex with a catalytic promoter as described in the reference)[4]

-

Reaction solvent (e.g., methanol, DMF)

-

Acid for quenching (e.g., acetic acid)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, dissolve the base catalyst in the chosen solvent.

-

Add dimethyl malonate to the basic solution.

-

Cool the mixture and add 2-pentyl-2-cyclopentenone dropwise, maintaining a low temperature.

-

Allow the reaction to proceed at the appropriate temperature for a set time, monitoring by GC or TLC.

-

Upon completion, quench the reaction by adding an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and dissolve the crude product in ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification

Crude this compound can be purified by vacuum distillation. For higher purity, column chromatography on silica gel is an effective method.[5][6][7] A typical eluent system for column chromatography would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.

| Purification Method | Typical Conditions | Expected Purity |

| Vacuum Distillation | Dependent on the specific boiling point of the compound under reduced pressure. | >95% |

| Column Chromatography | Silica gel stationary phase; Hexane/Ethyl Acetate mobile phase. | >98% |

Key Reactions of this compound in Organic Synthesis

This compound is a versatile precursor that can undergo a variety of transformations, primarily leveraging the reactivity of its ester functionalities and the potential for decarboxylation.

Condensation with Urea: Synthesis of Cyclopentyl-Substituted Barbiturates

A cornerstone application of dialkyl malonates is in the synthesis of barbiturates, a class of central nervous system depressants.[8] The reaction involves a condensation reaction between a disubstituted malonic ester and urea in the presence of a strong base.

Mechanism:

The reaction is a twofold nucleophilic acyl substitution. A strong base, such as sodium ethoxide, deprotonates urea, making it a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of this compound in a stepwise manner, leading to cyclization and the elimination of two molecules of methanol to form the barbiturate ring.[8]

Experimental Protocol: Synthesis of 5-Cyclopentylbarbituric Acid [1]

-

Materials:

-

This compound (or diethyl cyclopentylmalonate as in the reference)

-

Urea

-

Sodium metal

-

Anhydrous ethanol

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

Carefully dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add this compound.

-

Add urea to the reaction mixture.

-

Reflux the mixture for several hours. A solid precipitate of the sodium salt of the barbiturate will form.

-

After cooling, pour the reaction mixture into water to dissolve the precipitate.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the cyclopentylbarbituric acid.

-

Collect the white crystalline product by filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from an ethanol/water mixture.

-

Decarboxylation Reactions

The malonic ester functionality allows for the facile removal of one of the carboxyl groups as carbon dioxide, a key step in many synthetic sequences.

Traditional decarboxylation involves hydrolysis of the diester to the corresponding dicarboxylic acid, followed by heating to induce decarboxylation.

A milder and often more efficient method is the Krapcho decarboxylation. This reaction is particularly useful for esters with a β-electron-withdrawing group and is typically carried out in a dipolar aprotic solvent like DMSO with a salt and a small amount of water at elevated temperatures.[9][10] The Krapcho decarboxylation is advantageous as it often proceeds under neutral conditions, preserving other sensitive functional groups.[11]

Mechanism of Krapcho Decarboxylation:

The reaction is initiated by the nucleophilic attack of a halide ion (from the salt) on one of the methyl groups of the ester in an S(_N)2 fashion. This is followed by decarboxylation of the resulting carboxylate intermediate to form a carbanion, which is then protonated by water.[9]

General Protocol for Krapcho Decarboxylation:

-

Materials:

-

This compound derivative

-

Dimethyl sulfoxide (DMSO)

-

A salt (e.g., NaCl, LiCl)

-

Water

-

-

Procedure:

-

Dissolve the this compound derivative in DMSO in a round-bottom flask.

-

Add the salt and a small amount of water to the solution.

-

Heat the reaction mixture to a high temperature (often >150 °C) and monitor the reaction for the evolution of gas (CO(_2)).

-

Continue heating until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and perform an appropriate aqueous workup and extraction to isolate the decarboxylated product.

-

Visualization of Key Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction workflows.

Caption: Synthesis Routes to this compound.

Caption: Key Synthetic Applications of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy protons of the ester groups (as a singlet), the methine proton at the alpha-position (as a multiplet), and the protons of the cyclopentyl ring (as multiplets).[10]

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the ester groups, the methoxy carbons, the alpha-carbon, and the carbons of the cyclopentyl ring.[11]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety Information

This compound is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause eye and skin irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a reliable entry point for the introduction of the cyclopentyl motif into complex molecules. Its utility in the synthesis of pharmaceuticals, such as barbiturates, and important fragrance compounds underscores its significance in both academic and industrial research. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its full synthetic potential. By providing detailed protocols and mechanistic insights, this guide aims to empower scientists to confidently and effectively utilize this compound in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Column chromatography as a useful step in purification of diatom pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

Key applications of dimethyl cyclopentylmalonate in chemical industry

An In-depth Technical Guide to the Key Applications of Dimethyl Cyclopentylmalonate in the Chemical Industry

Abstract

This compound (DMCpM) is a pivotal chemical intermediate, prized for its unique structural features and versatile reactivity. As a derivative of malonic acid, its activated methylene group serves as a linchpin for a variety of carbon-carbon bond-forming reactions, making it an indispensable building block in several sectors of the chemical industry. This technical guide provides an in-depth exploration of the core applications of DMCpM, with a primary focus on its strategic role in the synthesis of high-value molecules for the fragrance and pharmaceutical industries. We will dissect the fundamental reaction mechanisms, present detailed synthetic protocols, and offer insights into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile compound.

Introduction: The Molecular Blueprint of this compound

This compound (CAS No: 82491-60-9) is a diester characterized by a cyclopentyl ring attached to the α-carbon of dimethyl malonate.[1] This structure is not merely incidental; it is the source of its synthetic utility. The two electron-withdrawing ester groups flank the α-carbon, significantly increasing the acidity of its methylene protons. This acidification facilitates the formation of a stabilized carbanion (enolate), which is a potent nucleophile, forming the basis of the classical malonic ester synthesis.[2]

Physically, DMCpM is a colorless to pale yellow liquid, often noted for a faint, fruity aroma.[3] Its solubility in common organic solvents like alcohols and ethers makes it highly compatible with a wide range of reaction conditions.[3]

| Property | Value | Reference |

| CAS Number | 82491-60-9 | [4] |

| Molecular Formula | C₁₀H₁₆O₄ | [5] |

| Molecular Weight | 200.23 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | ~233-234 °C | [3] |

| Density | ~1.083 g/mL | [3] |

| Purity | >97.0% (GC) | [4] |

Core Reactivity: The Malonic Ester Pathway

The primary utility of DMCpM stems from its application in malonic ester synthesis. This powerful technique allows for the synthesis of substituted carboxylic acids. The cyclopentyl group is carried through the synthesis, ultimately yielding cyclopentyl-substituted acetic acids, which are valuable precursors for pharmaceuticals and other specialty chemicals.[2][6]

The general workflow involves three key steps:

-

Deprotonation: A base is used to abstract an acidic α-proton, generating a nucleophilic enolate. The choice of base is critical; it must be strong enough to deprotonate the malonate but should not promote unwanted side reactions like saponification. Sodium ethoxide or sodium hydride are common choices.

-

Alkylation: The enolate attacks an electrophile, typically an alkyl halide, in a classic SN2 reaction. This step forms a new carbon-carbon bond.[6]

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed (saponified) to a dicarboxylic acid, which, upon heating in the presence of acid, readily loses a molecule of CO₂, yielding the final substituted carboxylic acid.[2]

Caption: General pathway of malonic ester synthesis using DMCpM.

Key Application I: The Fragrance Industry

One of the most significant industrial applications of malonate esters, including DMCpM's parent compound dimethyl malonate, is in the synthesis of fragrances.[3][7] Specifically, it is a crucial precursor in the production of methyl dihydrojasmonate, a highly valued perfume ingredient known for its elegant and soft jasmine fragrance.[8][9]

Synthesis of Methyl Dihydrojasmonate Intermediate

The synthesis involves a Michael addition reaction, where dimethyl malonate acts as the nucleophile (Michael donor) and adds to 2-pentyl-2-cyclopentenone (Michael acceptor). This reaction forms the key intermediate, dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate.[8] Subsequent hydrolysis and decarboxylation of one ester group, followed by other transformations, yield the final fragrance molecule.

Recent advancements have focused on developing more environmentally friendly catalytic systems. A notable patent describes a method that avoids the use of strong base catalysts like sodium methoxide, which generate significant salt-containing wastewater.[8] Instead, a transition metal complex is employed, which allows for high yields (up to 94.46%) and the potential for catalyst recycling.[8]

Caption: Michael addition for the synthesis of a key fragrance intermediate.

Experimental Protocol: Catalytic Michael Addition

The following protocol is a representative synthesis of the methyl dihydrojasmonate intermediate, adapted from patented literature.[8] This self-validating system emphasizes catalyst recycling and high yield, key metrics in industrial chemistry.

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 2-pentyl-2-cyclopentenone (1.0 mol), dimethyl malonate (1.2 mol), a transition metal complex (e.g., palladium-based, 0.1 mol%), and an organophosphine ligand (e.g., triphenylphosphine, 0.2 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-90°C under an inert nitrogen atmosphere. Monitor the reaction progress via Gas Chromatography (GC) until the conversion of 2-pentyl-2-cyclopentenone exceeds 98%.

-

Catalyst Separation: Upon completion, cool the mixture. The catalyst may be separated via filtration or by phase separation if a biphasic system is used. The recovered catalyst can be recycled for subsequent batches.

-

Product Isolation: The crude product mixture is subjected to vacuum distillation (rectification).

-

Purification & Analysis: Collect the fraction corresponding to dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate. The purity is confirmed by GC analysis (>98%), with yields typically exceeding 90%.[8]

Key Application II: Pharmaceutical Synthesis

The cyclopentane ring is a common structural motif in many biologically active compounds. This compound and its diethyl analogue serve as versatile scaffolds for synthesizing complex pharmaceutical molecules and active pharmaceutical ingredients (APIs).[6][10] Derivatives have shown potential as anti-inflammatory and antimicrobial agents.[6]

A primary application is the synthesis of cyclopentyl-substituted barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2][6] The synthesis of cyclopentylbarbituric acid, for example, involves the initial alkylation of a malonic ester with cyclopentyl bromide, followed by condensation with urea.[6]

Caption: Experimental workflow for synthesizing a cyclopentylacetic acid derivative.

Protocol: Synthesis of a Cyclopentylacetic Acid Precursor

This protocol outlines the synthesis of an α-substituted cyclopentylacetic acid, a common precursor structure in drug development, using the malonic ester pathway.

-

Enolate Formation: In a flame-dried, three-neck flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath. Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Alkylation: To the resulting enolate solution, add the desired alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting malonate is consumed.

-

Intermediate Isolation: Cool the reaction mixture to room temperature. Neutralize with dilute HCl and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude dialkylated ester.

-

Hydrolysis & Decarboxylation: Add a solution of 6M HCl to the crude ester. Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

Final Product Purification: Cool the reaction mixture. The product, a substituted cyclopentylacetic acid, will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the product into an organic solvent. The final product can be purified by recrystallization.

Other Industrial Applications

While the fragrance and pharmaceutical sectors are the primary consumers of DMCpM and related compounds, its utility extends to other areas:

-

Agrochemicals: It serves as an intermediate in the synthesis of certain pesticides.[3] The cyclopentyl moiety can be incorporated into larger molecules to tune their biological activity and physical properties.

-

Organic Dyes: The reactive nature of DMCpM allows it to be used in the synthesis of specialized organic dyes and pigments.[3]

Conclusion

This compound is a testament to the power of a well-designed chemical building block. Its value is derived not from its direct application, but from its potential to be transformed. The acidic methylene group, strategically positioned between two ester functionalities, provides a reliable handle for nucleophilic substitution, enabling the construction of complex molecular architectures. From the delicate aroma of jasmine in high-end perfumes to the core scaffolds of potentially life-saving pharmaceuticals, DMCpM provides an efficient and versatile starting point. As synthetic methodologies advance, particularly with the advent of greener catalytic systems, the applications for this pivotal intermediate are poised to expand even further.

References

- 1. parchem.com [parchem.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 82491-60-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]

- 9. CN101429122B - Decarboxylation method used in synthesis of methyl dihydrojasmonate - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Introduction: The Enduring Allure of Esters in Fragrance Chemistry

An In-Depth Technical Guide to the Role of Dimethyl Cyclopentylmalonate in Fragrance Chemistry

Esters are the vibrant heart of modern perfumery, painting olfactory landscapes with their diverse and often effervescent character.[1][2] From the simple fruity burst of isoamyl acetate (banana) to the complex floral elegance of benzyl salicylate, these molecules form a foundational pillar of the perfumer's palette.[3] They are the primary constituents of many natural fruit and flower scents, and their synthetic counterparts have opened up infinite creative possibilities.[2] Within this vast chemical family, alicyclic esters—those containing a non-aromatic ring structure—hold a special significance. They offer a unique combination of volatility, complexity, and novel scent profiles that bridge the gap between linear aliphatic esters and heavier, more tenacious woody or musky molecules.

This guide focuses on a specific and noteworthy member of this class: this compound (DMCP). While not a widely known fragrance ingredient in its own right, its true importance lies in its dual role: first, as a molecule with its own subtle, fruity character, and second, and more significantly, as a critical chemical intermediate in the synthesis of some of the most iconic fragrance ingredients in the industry, most notably methyl dihydrojasmonate (Hedione).

This document provides a comprehensive technical overview of this compound for researchers, chemists, and fragrance scientists. We will explore its physicochemical properties, olfactory profile, synthesis, analytical validation, and its pivotal role as a precursor to high-impact fragrance molecules.

Physicochemical & Olfactory Profile of this compound (DMCP)

Chemical Identity and Structure

-

IUPAC Name: Dimethyl 2-cyclopentylpropanedioate

-

Synonyms: Cyclopentylmalonic Acid Dimethyl Ester, Dimethyl 2-cyclopentylmalonate[4]

-

CAS Number: 82491-60-9[5]

The structure consists of a five-membered cyclopentane ring attached to the alpha-carbon of a dimethyl malonate backbone. This seemingly simple structure is key to its utility, providing a stable alicyclic anchor and a reactive malonate group ripe for further chemical transformation.

Physicochemical Properties

The physical properties of DMCP are essential for its handling, storage, and application in both synthesis and fragrance formulation.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Purity (Typical) | >97.0% (GC) | |

| Boiling Point | 233-234 °C (at 760 mmHg) | [4] |

| Density | ~1.09 g/cm³ (at 20°C) | [8] |

| Refractive Index | 1.450 ± 0.002 (at 20°C) | [4] |

| Flash Point | 110 °C | |

| Solubility | Soluble in organic solvents (alcohols, ethers) | [4] |

| Vapor Pressure | No data available | [8] |

Olfactory Profile

This compound possesses a subtle, clean, and pleasant odor.[4] Its profile can be described as:

-

Primary Character: Sweet and fruity.[4]

-

Nuances: While specific descriptors for DMCP are not widely published, by analogy to its close relative, diethyl malonate, its profile likely includes notes of green apple, pear, and a soft, wine-like ester character.[9][10][11] The cyclopentyl group tends to impart a slightly waxy, less volatile, and more rounded character compared to a linear alkyl chain. Studies on other cyclopentane derivatives have noted their tendency to produce unique fruity and floral notes.[12][13]

Due to its relatively low odor impact compared to finished fragrance ingredients, its primary role is not as a character-defining note but rather as a modifier or, more importantly, a synthetic precursor.

The Crucial Role of DMCP in Jasmonate Synthesis

The paramount importance of DMCP in fragrance chemistry is its role as a key intermediate in the production of methyl dihydrojasmonate and its analogues. These jasmonates are celebrated for their beautiful, radiant, and transparent jasmine floral character and are indispensable in modern perfumery.

The synthesis hinges on a classic Michael addition reaction, where the nucleophilic enolate of dimethyl malonate attacks an α,β-unsaturated ketone, namely 2-pentyl-2-cyclopentenone.[14][15][16][17] This reaction forms the carbon skeleton of the final product, with the DMCP moiety attached to the cyclopentanone ring.

The subsequent step involves heating the adduct, which causes hydrolysis of one ester group and decarboxylation to yield the final target molecule, methyl dihydrojasmonate.[16][17]

Synthesis Workflow: From DMCP Precursor to Methyl Dihydrojasmonate

The logical flow demonstrates how DMCP is not an endpoint but a critical stepping stone.

Caption: Synthesis of Methyl Dihydrojasmonate via a DMCP intermediate.

Detailed Experimental Protocol: Michael Addition to form the DMCP Adduct

This protocol describes the formation of the key intermediate, dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate, based on established industrial processes.[16][17]

Materials & Equipment:

-

Anhydrous Methanol

-

Sodium Methoxide (NaOMe)

-

Dimethyl Malonate

-

2-Pentyl-2-cyclopentenone

-

Acetic Acid (for quenching)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

-

Jacketed reaction vessel with overhead stirrer, thermometer, and dropping funnel

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Under a nitrogen atmosphere, charge the reaction vessel with anhydrous methanol (approx. 6.5 mL per gram of 2-pentyl-2-cyclopentenone).

-

Base Addition: Add sodium methoxide (approx. 1.1 molar equivalents relative to the cyclopentenone) to the methanol and stir until fully dissolved.

-

Malonate Addition: Add dimethyl malonate (approx. 1.25 molar equivalents) dropwise, maintaining the temperature below 25°C.

-

Cooling: Cool the resulting solution to between -5°C and 0°C using a circulating chiller.

-

Substrate Addition: Slowly add 2-pentyl-2-cyclopentenone (1.0 molar equivalent) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

-

Reaction: Maintain the reaction mixture at -5°C to 0°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by GC-MS until the starting cyclopentenone is consumed (<1%).

-

Quenching: Slowly add a slight molar excess of acetic acid (relative to the sodium methoxide) to neutralize the reaction mixture.

-

Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting crude oil in ethyl acetate. c. Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate adduct.

-

Purification (Optional): The crude product can be purified by vacuum distillation if required for subsequent steps.

Analytical Quality Control

Ensuring the purity and identity of DMCP and its reaction products is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.

GC-MS for Process Monitoring and Quality Assurance

GC-MS allows for the separation of volatile and semi-volatile compounds, making it ideal for analyzing the complex mixtures generated during synthesis.[18] It can effectively separate the starting materials, the desired product, and any byproducts, while the mass spectrometer provides definitive structural identification.

| Parameter | Typical Value | Purpose |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) | Provides good separation for a wide range of polarities. |

| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution analysis. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Carrier Gas | Helium | Inert carrier gas. |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min | A typical temperature program to separate reactants and products. |

| MS Source Temp. | 230 °C | Standard ion source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Scan Range | 40-450 amu | Covers the molecular ions and key fragments of expected compounds. |

Interpreting the Mass Spectrum

The mass spectrum of this compound would be expected to show a molecular ion (M+) at m/z 200, corresponding to its molecular weight. Key fragmentation patterns would include the loss of methoxy groups (-OCH₃, m/z 169) and the loss of a methoxycarbonyl group (-COOCH₃, m/z 141), as well as fragments corresponding to the cyclopentyl ring. ChemicalBook provides access to spectral data for detailed analysis.[19]

Safety & Regulatory Profile

The safe handling of any chemical is paramount. The available safety data for this compound shows some inconsistencies, warranting a conservative approach.

-

Hazard Classification: One supplier Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under EC Regulation No 1272/2008. However, other chemical databases assign risk codes R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4]

-

Analogue Data: The parent compound, dimethyl malonate, is a known eye and skin irritant and is classified as a combustible liquid.[20][21]

-

RIFM: A specific safety assessment for this compound by the Research Institute for Fragrance Materials (RIFM) was not found in the public domain. However, RIFM extensively evaluates fragrance ingredients, including many cyclopentane derivatives, for a range of endpoints such as genotoxicity, repeated dose toxicity, and skin sensitization, often using read-across data from structurally similar molecules.[22][23][24]

Handling Recommendations: Given the conflicting data and the known hazards of its parent compound, it is prudent to handle this compound with standard laboratory precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[4]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

-

Store in a cool, dry place away from ignition sources and strong oxidizing agents.[4]

Conclusion: A Quiet Enabler of Olfactive Brilliance

This compound exemplifies a class of molecules that, while not headline fragrance ingredients themselves, are fundamentally enabling to the art and science of perfumery. Its pleasant, mild fruity character is secondary to its primary function as a meticulously designed molecular scaffold. As the direct precursor to the adduct that yields methyl dihydrojasmonate, DMCP is a critical link in the manufacturing chain of one of the most successful and widely used synthetic molecules in fragrance history.

For the research and development scientist, understanding the chemistry of DMCP is not just about a single molecule, but about appreciating the elegant synthetic strategies that allow for the large-scale, high-purity production of materials that define the scents of our world. Its study reinforces the principle that in fragrance chemistry, as in many scientific disciplines, the most profound impact often comes from the quiet, indispensable workhorses of the laboratory.

References

- 1. dropofodor.com [dropofodor.com]

- 2. scentjourner.com [scentjourner.com]

- 3. aussiedistiller.com.au [aussiedistiller.com.au]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. This compound|82491-60-9--AN PharmaTech Co Ltd [anpharma.net]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Fragrance University [fragranceu.com]

- 10. perfumersworld.com [perfumersworld.com]

- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. perfumerflavorist.com [perfumerflavorist.com]

- 14. US4260830A - Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues - Google Patents [patents.google.com]

- 15. CN101519355A - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]

- 16. CN107805201B - Preparation method of methyl dihydrojasmonate - Google Patents [patents.google.com]

- 17. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 19. This compound(82491-60-9) 1H NMR [m.chemicalbook.com]

- 20. volochem.com [volochem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Update to RIFM fragrance ingredient safety assessment, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, CAS Registry Number 107898-54-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 24. RIFM fragrance ingredient safety assessment, 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, CAS Registry Number 68133-79-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the reaction mechanism of dimethyl cyclopentylmalonate

An In-Depth Technical Guide to the Reaction Mechanism of Dimethyl Cyclopentylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis, with significant applications in the pharmaceutical and fragrance industries.[1][2] Its molecular architecture, featuring a cyclopentyl ring attached to a malonic ester moiety, makes it a versatile precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and valuable fragrances like methyl dihydrojasmonate.[2][3][4] This guide provides a detailed examination of the two primary reaction mechanisms for its synthesis: the classic malonic ester synthesis via S_N2 alkylation and the Michael addition pathway. By elucidating the underlying principles, causality behind experimental choices, and detailed protocols, this document serves as a comprehensive resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, malonic esters are fundamental building blocks for carbon-carbon bond formation.[5] this compound, specifically, serves as a critical precursor in the synthesis of a variety of complex organic molecules.[2] Its structure is particularly valuable in pharmaceutical chemistry for constructing carbocyclic frameworks found in numerous therapeutic agents.[2][4] Derivatives have shown potential as anti-inflammatory and antimicrobial agents.[2] Furthermore, it is a key intermediate in the industrial synthesis of methyl dihydrojasmonate, a widely used fragrance component, highlighting its commercial significance.[2][3] A thorough understanding of its synthesis mechanisms is therefore essential for optimizing reaction conditions, improving yields, and developing novel synthetic routes.

Primary Synthetic Pathways: A Mechanistic Overview

The synthesis of this compound is predominantly achieved through two robust and well-established reaction pathways:

-

The Malonic Ester Synthesis: This classic method involves the alkylation of dimethyl malonate with a cyclopentyl halide. It proceeds via a nucleophilic substitution (S_N2) mechanism and is a cornerstone of C-C bond formation.[6][7]

-

The Michael Addition: This pathway entails the conjugate addition of dimethyl malonate to an α,β-unsaturated cyclopentenone derivative. This 1,4-addition is crucial for synthesizing intermediates for compounds like methyl dihydrojasmonate.[3][8]

This guide will dissect each mechanism, focusing on the transition states, intermediates, and the rationale governing experimental parameters.

Mechanism I: The Malonic Ester Synthesis Pathway

The malonic ester synthesis provides a direct route to α-substituted carboxylic acids and their ester derivatives.[7] The overall transformation involves the deprotonation of dimethyl malonate to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide, such as cyclopentyl bromide.[6][7]

Step 1: Enolate Formation via Deprotonation

The reaction is initiated by treating dimethyl malonate with a suitable base. The protons on the carbon alpha to both carbonyl groups (the α-carbon) are significantly more acidic (pKa ≈ 13) than typical α-protons of mono-esters. This enhanced acidity is due to the inductive effect of the two adjacent ester groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms.[9][10]

The choice of base is critical. A strong base is required to effectively deprotonate the α-carbon.[9] Sodium methoxide (NaOMe) in methanol or sodium hydride (NaH) in an aprotic solvent like THF are commonly used.[11][12] Using a corresponding alkoxide base (e.g., sodium methoxide for a methyl ester) is crucial to prevent transesterification, which could lead to a mixture of ester products.[6]

The resulting enolate is a potent nucleophile, stabilized by resonance, making it ready for the subsequent alkylation step.[7]

Step 2: Nucleophilic Substitution (S_N2 Alkylation)

The resonance-stabilized enolate attacks the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide) in a classic S_N2 reaction.[5][7] This step forms the new carbon-carbon bond between the malonate α-carbon and the cyclopentyl ring.

For this S_N2 reaction to be efficient, primary or secondary alkyl halides are preferred.[5] Cyclopentyl bromide serves as a suitable electrophile. The reaction is typically heated to reflux to ensure a sufficient reaction rate.[13] A potential side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[6] Using a molar equivalent or a slight excess of the malonate can help minimize this outcome.[10]

Visualizing the Malonic Ester Synthesis Pathway

Caption: Figure 1: The S_N2 alkylation pathway for synthesizing this compound.

Mechanism II: The Michael Addition Pathway

The Michael addition, or conjugate addition, is an alternative and powerful method, particularly for creating more complex derivatives. This reaction involves the addition of a nucleophile (a Michael donor), in this case, the dimethyl malonate enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as 2-pentyl-2-cyclopentenone.[3][8]

Catalysis: From Stoichiometric Base to Modern Catalysts

Traditionally, this reaction is catalyzed by a strong base like sodium methoxide, used in stoichiometric amounts.[8] However, this approach generates significant salt-containing wastewater during workup, posing environmental concerns.[3]

Modern methodologies employ transition metal complexes as catalysts. These systems, often involving metals like rhodium, palladium, or copper, can facilitate the reaction with high efficiency and selectivity, avoid the use of strong bases, and allow for catalyst recycling, making the process more environmentally friendly and cost-effective.[3]

Step-by-Step Mechanism

-

Enolate Formation: Similar to the malonic ester synthesis, the reaction begins with the deprotonation of dimethyl malonate to form the nucleophilic enolate. In transition metal-catalyzed systems, the catalyst complex can facilitate this step under milder conditions than a strong base.

-

1,4-Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated cyclopentenone. This is a soft nucleophile attacking a soft electrophilic center. The attack results in a new C-C bond and an intermediate enolate, with the negative charge delocalized onto the carbonyl oxygen.

-

Protonation: The intermediate enolate is then protonated (typically by the solvent or upon acidic workup) to yield the final 1,5-dicarbonyl product, a substituted this compound derivative.[3]

Visualizing the Michael Addition Pathway

Caption: Figure 2: The conjugate addition pathway for synthesizing substituted cyclopentylmalonates.

Experimental Protocol: Malonic Ester Synthesis

The following protocol is a representative procedure for the synthesis of diethyl cyclopentylmalonate, which is directly analogous to the dimethyl ester synthesis.[13] This protocol is designed to be self-validating through characterization of the final product.

Materials:

-

Sodium metal

-

Absolute Ethanol (or Methanol for dimethyl ester)

-

Diethyl malonate (or Dimethyl malonate)

-

Cyclopentyl bromide

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. This exothermically forms sodium ethoxide, the active base.

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise while stirring. Allow the mixture to stir for a short period to ensure complete formation of the sodium salt of the malonate enolate.[13]

-

Alkylation: Add cyclopentyl bromide (1 equivalent) to the solution. Heat the resulting mixture to reflux for several hours (e.g., 12 hours) to drive the S_N2 reaction to completion.[13]

-

Work-up and Extraction: After cooling, remove most of the ethanol using a rotary evaporator. Quench the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.[13]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.[13]

-

Purification: Purify the crude oil by vacuum distillation to obtain the pure diethyl cyclopentylmalonate as a clear, colorless oil.[13]

Product Characterization and Data

Confirmation of the product structure and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information, confirming the presence of the cyclopentyl ring and the malonic ester protons and carbons in the correct chemical environments.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the C=O stretch of the ester groups around 1730-1750 cm⁻¹.[15][16]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (214.26 g/mol for the dimethyl ester).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆O₄ | [17] |

| Molecular Weight | 200.23 g/mol | [17] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~233-234 °C | [1] |

| Density | ~1.083 g/mL | [1] |

| Flash Point | 110 °C | |

| CAS Number | 82491-60-9 | [17] |

Conclusion

The synthesis of this compound is a testament to fundamental principles of organic chemistry, primarily enolate chemistry. Both the S_N2 alkylation of the malonic ester and the Michael addition pathway offer efficient and reliable routes to this valuable synthetic intermediate. The choice of mechanism depends on the available starting materials and the desired final molecular structure. For drug development professionals and synthetic chemists, a deep understanding of these reaction mechanisms is crucial for route scouting, process optimization, and the innovation of novel molecular entities. The continued development of catalytic systems, particularly for the Michael addition, promises more sustainable and efficient syntheses for the future.

References

- 1. chembk.com [chembk.com]

- 2. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]

- 3. CN111646899A - Preparation method of 3- (3-oxo-2-pentyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 8. CN114920648B - Synthesis method and catalyst of 3- (3-oxo-2-amyl) cyclopentyl dimethyl malonate - Google Patents [patents.google.com]

- 9. ocw.uci.edu [ocw.uci.edu]

- 10. Malonic Ester Synthesis [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. This compound(82491-60-9) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

The Solubility Profile of Dimethyl Cyclopentylmalonate: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of dimethyl cyclopentylmalonate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this guide employs a predictive modeling approach based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide range of common organic solvents. Furthermore, it furnishes detailed, field-proven experimental protocols for the quantitative determination of solubility, empowering researchers to validate these predictions and optimize their processes. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties to streamline reaction conditions, purification, and formulation development.

Introduction: The Strategic Importance of this compound Solubility

This compound (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a versatile diester frequently employed as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility is prominent in malonic ester synthesis, a reliable method for forming carbon-carbon bonds, which is fundamental in the construction of a diverse array of molecular architectures, from anticonvulsants to sedatives.[2][3]

The success of any synthetic route heavily relies on the precise control of reaction and purification conditions. A critical, yet often overlooked, parameter in this endeavor is the solubility of the intermediates. A thorough understanding of the solubility of this compound allows the scientist to:

-

Select Optimal Reaction Solvents: Ensuring that reactants are in the same phase is paramount for achieving efficient reaction kinetics.

-

Design Effective Purification Strategies: Knowledge of solubility is the cornerstone of techniques like crystallization and chromatography.[4]

-

Develop Robust Formulations: For downstream applications, understanding how the compound behaves in different solvent systems is crucial.

This guide addresses the current information gap by providing a robust theoretical framework for predicting solubility and the practical methodologies required for its empirical validation.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility.[4][5] This principle is rooted in the intermolecular forces between solute and solvent molecules.[6] A more quantitative and powerful predictive tool is the Hansen Solubility Parameter (HSP) model, which disaggregates the total cohesive energy of a substance into three distinct components:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH² [4]

The central tenet of the HSP model is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional "Hansen space" can be calculated to quantify this similarity:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A smaller Ra value signifies a higher affinity between the solute and solvent, and therefore, a higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

For this compound:

-

δD (Dispersion): 17.5 MPa½

-

δP (Polar): 6.5 MPa½

-

δH (Hydrogen Bonding): 8.0 MPa½

These values reflect a molecule with a significant nonpolar character (from the cyclopentyl ring and methyl groups), moderate polarity (from the two ester groups), and a capacity to act as a hydrogen bond acceptor at the carbonyl oxygens.

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSPs for this compound and established HSPs for common solvents, the Hansen Distance (Ra) has been calculated to predict relative solubility.[8][9] A lower Ra value suggests better solubility.

| Solvent Class | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility (Ra) | Qualitative Prediction |

| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | 9.1 | High |